![molecular formula C11H8ClNO4 B2410135 [5-(4-Chloro-2-nitrophenyl)furan-2-yl]methanol CAS No. 677025-05-7](/img/structure/B2410135.png)
[5-(4-Chloro-2-nitrophenyl)furan-2-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“[5-(4-Chloro-2-nitrophenyl)furan-2-yl]methanol” is a chemical compound that belongs to the class of organic compounds known as nitrobenzenes . These compounds contain a nitrobenzene moiety, which consists of a benzene ring with a carbon bearing a nitro group .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a benzene ring with a carbon bearing a nitro group . The empirical formula is C11H6ClNO5 . The molecular weight is 267.62 . More detailed structural analysis would require additional information or computational chemistry techniques.Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
A study by Ravula et al. (2016) explored the microwave-assisted synthesis of novel pyrazoline derivatives, including compounds derived from [5-(4-chloro-2-nitrophenyl)furan-2-yl]methanol. These compounds were evaluated for their anti-inflammatory and antibacterial activities, showing promising results in in vivo and in vitro tests (Ravula et al., 2016).
Catalytic Reactions and Synthesis of Derivatives
Reddy et al. (2012) reported the use of phosphomolybdic acid as a catalyst in the synthesis of trans-4,5-disubstituted cyclopentenone derivatives, starting from furan-2-yl(phenyl)methanol, which relates closely to this compound (Reddy et al., 2012).
Photochemical Applications
Guizzardi et al. (2000) discussed the photochemical preparation of 2-dimethylaminophenylfurans, where derivatives of this compound could potentially be applied in similar photochemical processes (Guizzardi et al., 2000).
1,3-Dipolar Cycloaddition Studies
Bakavoli et al. (2010) conducted a study on the reactivity and regiochemistry of 1,3-dipolar cycloaddition reactions involving N-[4-nitrophenyl]-C-[2-furyl] nitrilimine, which is structurally related to this compound. This research offers insights into the chemical behavior of such compounds (Bakavoli et al., 2010).
Green Chemistry Applications
Cukalovic and Stevens (2010) explored the conversion of 5-(hydroxymethyl)furfural (HMF) into [(5-alkyl- and 5-arylaminomethyl-furan-2-yl)methanol], highlighting the potential of using this compound in green chemistry applications (Cukalovic & Stevens, 2010).
Biocatalysis and Enzymatic Synthesis
Hara et al. (2013) investigated the lipase-catalyzed asymmetric acylation of furan-based alcohols, which could include compounds similar to this compound. This study contributes to understanding the enzymatic synthesis and resolution of such compounds (Hara et al., 2013).
Wirkmechanismus
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that [5-(4-Chloro-2-nitrophenyl)furan-2-yl]methanol may also interact with various biological targets.
Biochemical Pathways
Similar compounds, such as 2-chloro-4-nitrophenol, have been reported to be degraded via the 1,2,4-benzenetriol pathway in certain bacterial species . This suggests that this compound might also be metabolized through similar pathways.
Result of Action
Similar compounds have been reported to exhibit various biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s stability and reactivity may be affected by factors such as pH, temperature, and the presence of other chemicals. Furthermore, the compound’s efficacy may be influenced by the specific biological environment in which it is applied, including the presence of specific enzymes or receptors .
Eigenschaften
IUPAC Name |
[5-(4-chloro-2-nitrophenyl)furan-2-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO4/c12-7-1-3-9(10(5-7)13(15)16)11-4-2-8(6-14)17-11/h1-5,14H,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSAQDGGOUGTTJM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)[N+](=O)[O-])C2=CC=C(O2)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
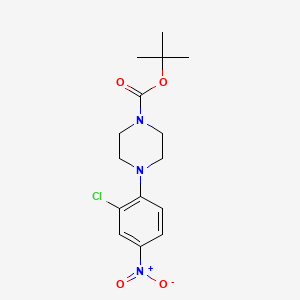

![1-(2,3-dimethylphenyl)-5-propyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2410055.png)
![6-[5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-4-ethyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2410057.png)
![8-(4-methoxyphenyl)-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2410060.png)
![N-(4-chlorophenyl)-5-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-thiophenesulfonamide](/img/structure/B2410061.png)
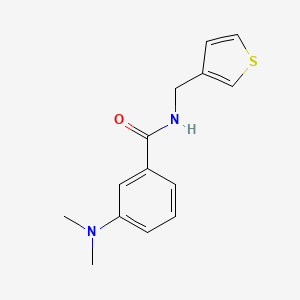
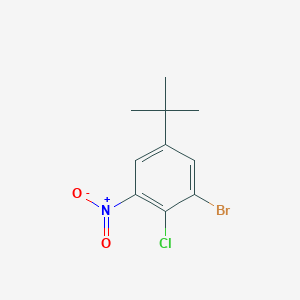
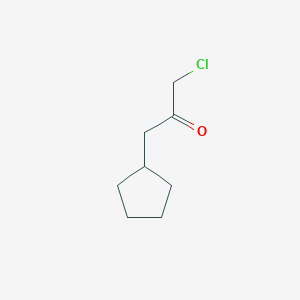
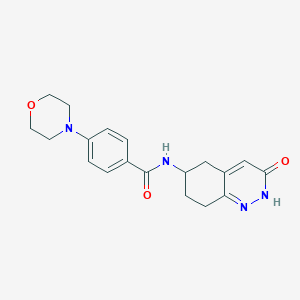
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2,6-difluorobenzamide](/img/structure/B2410071.png)
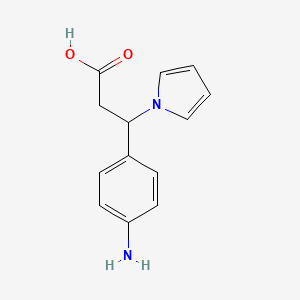
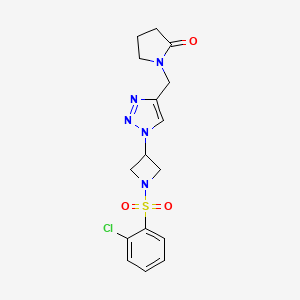
![N-[[5-(3,5-Dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B2410074.png)
